molecular formula C17H13N5 B1667089 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline CAS No. 746667-48-1

6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline

Cat. No.: B1667089
CAS No.: 746667-48-1
M. Wt: 287.32 g/mol
InChI Key: VXJLYXCHOKEODY-UHFFFAOYSA-N
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Scientific Research Applications

BIO-013077-01 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the TGF-β signaling pathway and its role in various chemical reactions.

    Biology: Employed in cell culture studies to investigate the effects of TGF-β inhibition on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated TGF-β signaling, such as cancer, fibrosis, and inflammatory diseases.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the TGF-β pathway

Mechanism of Action

Target of Action

The primary target of BIO-013077-01 is ALK5 , a type of serine/threonine kinase receptor . ALK5 plays a crucial role in the TGF-β signaling pathway, which regulates a wide range of cellular functions .

Mode of Action

BIO-013077-01 acts as an inhibitor of ALK5 . It binds to the ALK5 receptor and inhibits its phosphorylation . This inhibition disrupts the normal function of the receptor, leading to changes in the downstream signaling pathway .

Biochemical Pathways

The TGF-β signaling pathway is the primary biochemical pathway affected by BIO-013077-01 . This pathway regulates various cellular functions, including cell proliferation, differentiation, adhesion, migration, and apoptosis . By inhibiting ALK5, BIO-013077-01 disrupts the TGF-β signaling pathway, leading to downstream effects on these cellular functions .

Pharmacokinetics

It’s known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The inhibition of ALK5 by BIO-013077-01 leads to a decrease in the phosphorylation of this receptor . This results in the disruption of the TGF-β signaling pathway, affecting various cellular functions regulated by this pathway .

Action Environment

The action, efficacy, and stability of BIO-013077-01 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIO-013077-01 involves the formation of a pyrazole ring, which is a common structural motif in many biologically active compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of BIO-013077-01 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity and consistency of the product. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .

Chemical Reactions Analysis

Types of Reactions

BIO-013077-01 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions are typically derivatives of BIO-013077-01 with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s biological activity .

Comparison with Similar Compounds

BIO-013077-01 is unique among TGF-β inhibitors due to its specific chemical structure and high potency. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, potencies, and specific applications in research and therapy.

Properties

IUPAC Name

6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5/c1-11-3-2-4-15(21-11)17-13(10-20-22-17)12-5-6-14-16(9-12)19-8-7-18-14/h2-10H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJLYXCHOKEODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440482
Record name 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746667-48-1
Record name 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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